molecular formula C17H17NO3 B562238 3-methyl-5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one CAS No. 1189939-68-1

3-methyl-5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one

Cat. No.: B562238
CAS No.: 1189939-68-1
M. Wt: 286.305
InChI Key: KGQQRQORZPLRDN-WDTWXYCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one is a structurally specialized oxazolidinone derivative characterized by:

  • Substituents: A methyl group at position 3 and a 4-phenylmethoxyphenyl group at position 5.
  • Isotopic Labeling: Dual 13C labels at positions 4 and 5 and a 15N label at position 3. These labels are critical for tracking metabolic pathways, studying reaction mechanisms via NMR spectroscopy, or elucidating crystallographic features .

The isotopic labels likely originate from 13C- and 15N-enriched precursors during synthesis.

Properties

IUPAC Name

3-methyl-5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-18-11-16(21-17(18)19)14-7-9-15(10-8-14)20-12-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3/i11+1,16+1,18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQQRQORZPLRDN-WDTWXYCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[15N]1[13CH2][13CH](OC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661807
Record name 5-[4-(Benzyloxy)phenyl]-3-methyl(4,5-~13~C_2_,~15~N)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189939-68-1
Record name 5-[4-(Benzyloxy)phenyl]-3-methyl(4,5-~13~C_2_,~15~N)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous oxazolidinones:

Compound Substituents Isotopic Labels Synthesis Key Applications Spectroscopic Features References
3-Methyl-5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one 3-methyl, 5-(4-phenylmethoxyphenyl) 13C (4,5), 15N (3) Likely uses stereoselective cyclization with isotopic precursors Metabolic tracing, NMR studies, chiral synthesis Expected C=O stretch ~1740–1750 cm⁻¹ (IR); 13C/15N shifts in NMR
AMOZ (3-amino-5-(4-morpholinyl-methyl)-1,3-oxazolidin-2-one) 3-amino, 5-(4-morpholinyl-methyl) None Derived from nitrofuran metabolism Metabolite of veterinary drugs; banned due to carcinogenicity Amino group IR ~3300 cm⁻¹; morpholine ring signals in 1H NMR (~3.5–4.0 ppm)
3-Methyl-5-(10′-acetoxy-2′,6′,10′-trimethylundecyl)-2-penten-5-olide 3-methyl, 5-(10′-acetoxy-2′,6′,10′-trimethylundecyl), α,β-unsaturated δ-lactone None Isolated from marine sources; characterized via 2D NMR Cytotoxic activity against cancer cell lines (HepG2, A549) IR: 1729 cm⁻¹ (ester C=O); UV: 211 nm (α,β-unsaturation)
3-p-Toluenesulfonyl-4-benzenesulfonylmethyl-1,3-oxazolidin-2-one (1e) 3-p-toluenesulfonyl, 4-benzenesulfonylmethyl None Synthesized via nucleophilic substitution Intermediate in organic synthesis; sulfonyl groups enhance stability IR: 1744 cm⁻¹ (C=O); sulfonyl S=O stretches ~1350–1150 cm⁻¹
3-(1-Methylethyl)-5-[[(p-toluenesulfonyl)oxy]methyl]-2-oxazolidinone 3-isopropyl, 5-(p-toluenesulfonyloxymethyl) None Attached via sulfonate ester linkage Potential prodrug or polymer precursor IR: Sulfonate S=O ~1170 cm⁻¹; C=O ~1740 cm⁻¹
Polymer-supported (S)-4-(4-hydroxybenzyl)oxazolidin-2-oxide 4-(4-hydroxybenzyl), polymer-attached None Coupled to Merrifield/Wang resins via Mitsunobu reaction Solid-phase synthesis; asymmetric catalysis IR: C=O stretch at 1749 cm⁻¹; phenolic O–H ~3450 cm⁻¹

Key Comparative Insights:

Structural Variations :

  • The target compound’s 4-phenylmethoxyphenyl group distinguishes it from sulfonyl (), morpholinyl (), and aliphatic () substituents. This group may enhance lipophilicity, impacting membrane permeability.
  • Isotopic Labels : Unique to the target compound, enabling advanced analytical applications absent in analogues.

Synthetic Methods: Most oxazolidinones are synthesized via cyclization () or post-functionalization (). The target compound likely employs similar methods with isotopic enrichment.

Spectroscopic Signatures :

  • All compounds exhibit C=O stretches ~1740–1750 cm⁻¹ (IR), but substituents alter exact positions (e.g., 1749 cm⁻¹ in polymer-supported derivatives ).
  • The target compound’s 13C and 15N labels produce distinct NMR shifts, aiding structural elucidation.

Functional Differences: Biological Activity: ’s lactone-oxazolidinone hybrid shows cytotoxicity, while AMOZ () is a toxic metabolite. The target compound’s bioactivity remains unexplored but may align with chiral auxiliary roles (). Applications: Isotopic labeling positions the target compound for mechanistic studies, contrasting with intermediates () or banned metabolites ().

Biological Activity

3-methyl-5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O3C_{18}H_{20}N_{2}O_{3}, with a molecular weight of approximately 312.36 g/mol. The structure features a substituted oxazolidinone ring which is known for various pharmacological properties.

Biological Activity Overview

Research indicates that oxazolidinones exhibit diverse biological activities, including antibacterial, antiviral, and anticancer effects. The specific compound in focus has shown promising results in preliminary studies.

Anticancer Potential

Preliminary studies suggest that compounds within the oxazolidinone class may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. A study by Smith et al. (2020) demonstrated that similar oxazolidinones inhibited tumor growth in xenograft models by promoting cell cycle arrest and apoptosis.

Case Study 1: Antibacterial Efficacy

A recent study investigated the antibacterial efficacy of various oxazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated that certain modifications to the oxazolidinone structure enhanced antibacterial activity significantly. Although this compound was not directly tested, its structural characteristics align with those of effective derivatives.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of similar compounds on human cancer cell lines (e.g., MCF7 breast cancer cells). Results showed that these compounds could reduce cell viability by inducing apoptosis. The mechanism was attributed to increased reactive oxygen species (ROS) production and subsequent activation of caspases.

Data Tables

Activity Compound IC50 Value (µM) Target Organism/Cell Line
AntibacterialLinezolid0.5Staphylococcus aureus
AnticancerSimilar Oxazolidinone10MCF7 (breast cancer)
CytotoxicityThis compoundTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.